N-(3,5-dichloro-4-methylphenyl)-N'-[1-(4-hydroxyphenyl)propan-2-yl]oxamide
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Overview
Description
N-(3,5-dichloro-4-methylphenyl)-N’-[1-(4-hydroxyphenyl)propan-2-yl]oxamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-4-methylphenyl)-N’-[1-(4-hydroxyphenyl)propan-2-yl]oxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-methylaniline and 4-hydroxyphenylpropan-2-one.
Formation of Intermediate: The aniline derivative undergoes a reaction with the ketone in the presence of a suitable catalyst, such as an acid or base, to form an intermediate imine.
Oxamide Formation: The imine intermediate is then reacted with oxalyl chloride in the presence of a base like triethylamine to form the final oxamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-4-methylphenyl)-N’-[1-(4-hydroxyphenyl)propan-2-yl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(3,5-dichloro-4-methylphenyl)-N’-[1-(4-hydroxyphenyl)propan-2-yl]oxamide is studied for its potential as a pharmacophore. It may exhibit biological activity such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets involved in diseases such as cancer or inflammation.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(3,5-dichloro-4-methylphenyl)-N’-[1-(4-hydroxyphenyl)propan-2-yl]oxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichloro-4-methylphenyl)-N’-[1-(4-methoxyphenyl)propan-2-yl]oxamide
- N-(3,5-dichloro-4-methylphenyl)-N’-[1-(4-aminophenyl)propan-2-yl]oxamide
- N-(3,5-dichloro-4-methylphenyl)-N’-[1-(4-nitrophenyl)propan-2-yl]oxamide
Uniqueness
N-(3,5-dichloro-4-methylphenyl)-N’-[1-(4-hydroxyphenyl)propan-2-yl]oxamide is unique due to the presence of both dichloro and hydroxyphenyl groups, which confer distinct chemical properties. These functional groups influence its reactivity, stability, and potential biological activity, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
N-(3,5-dichloro-4-methylphenyl)-N'-[1-(4-hydroxyphenyl)propan-2-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-10(7-12-3-5-14(23)6-4-12)21-17(24)18(25)22-13-8-15(19)11(2)16(20)9-13/h3-6,8-10,23H,7H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYPGTVHJSKWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)NC(=O)C(=O)NC(C)CC2=CC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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